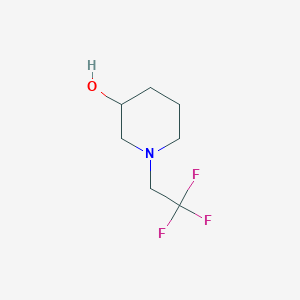
1-(2,2,2-Trifluoroethyl)piperidin-3-ol
描述
1-(2,2,2-Trifluoroethyl)piperidin-3-ol is a useful research compound. Its molecular formula is C7H12F3NO and its molecular weight is 183.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
1-(2,2,2-Trifluoroethyl)piperidin-3-ol is a compound of increasing interest due to its potential biological activities, particularly as a pharmacological agent. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound contains a piperidine ring substituted with a trifluoroethyl group. This structural feature is significant as it influences the compound's interactions with biological targets. The trifluoroethyl group enhances lipophilicity and metabolic stability, which can affect the compound's pharmacokinetics and bioavailability.
The primary mechanism by which this compound exerts its biological effects is through interaction with specific receptors and enzymes:
- CGRP Receptor Antagonism : The compound is structurally similar to ubrogepant, a known calcitonin gene-related peptide (CGRP) receptor antagonist. By binding to CGRP receptors, it may inhibit the action of CGRP, a neuropeptide implicated in pain transmission and inflammation .
- Cytochrome P450 Interaction : this compound has been shown to interact with cytochrome P450 enzymes, which play crucial roles in the metabolism of various drugs and endogenous compounds. This interaction can lead to modulation of enzymatic activity and influence metabolic pathways.
Pharmacological Effects
The biological activity of this compound has been investigated in various contexts:
- Analgesic Properties : As a CGRP receptor antagonist, it may reduce nociceptive signaling and provide analgesic effects in models of pain. Studies suggest that compounds targeting CGRP receptors can effectively alleviate migraine symptoms .
- Metabolic Effects : The compound influences cellular metabolism by altering the activity of key metabolic enzymes. This modulation can lead to changes in oxidative stress responses and apoptosis pathways.
Dosage Effects
Research indicates that the effects of this compound are dose-dependent:
- Low Doses : Minimal physiological effects are observed.
- High Doses : Significant alterations in enzyme activity and potential toxicity have been reported, including liver and kidney damage.
Case Studies
Several studies have explored the biological activity of this compound:
- Migraine Treatment Trials : In trials similar to those conducted for ubrogepant, participants treated with CGRP antagonists showed significant improvement in migraine symptoms compared to placebo groups .
- Toxicity Assessments : Animal studies have demonstrated that high doses can lead to adverse effects such as hepatotoxicity and nephrotoxicity. These findings underscore the importance of dosage optimization in therapeutic applications.
Research Findings Summary Table
| Study Focus | Key Findings |
|---|---|
| CGRP Receptor Antagonism | Inhibition of pain signaling pathways |
| Cytochrome P450 Interaction | Modulation of drug metabolism |
| Dosage Effects | Dose-dependent physiological responses; toxicity at high doses |
| Migraine Treatment | Significant reduction in migraine symptoms in clinical trials |
属性
IUPAC Name |
1-(2,2,2-trifluoroethyl)piperidin-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12F3NO/c8-7(9,10)5-11-3-1-2-6(12)4-11/h6,12H,1-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAJQGAAJAKJJBD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)CC(F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12F3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















